![molecular formula C14H8N2O2 B2424964 4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one CAS No. 106941-27-9](/img/structure/B2424964.png)
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Overview
Description
“4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one” is a chemical compound with the molecular formula C14H8N2O2 . It is also known as Canthin-6-one . This compound displays a wide range of biological activities, such as antimycobacterial activity .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which include “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one”, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one” is based on the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one”, has been studied. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Scientific Research Applications
Anticancer Properties
4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: has demonstrated promising anticancer activity. Researchers have correlated its structure with biological effects, particularly on different cancer cell lines. The compound’s mechanism of action and potential as an antitumor agent are areas of active investigation .
Conclusion
The multifaceted applications of 4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one highlight its significance in synthetic chemistry, medicinal research, and drug development. As we continue to unravel its properties, this compound may contribute to innovative therapies and treatments across diverse fields . 🌟
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one are currently unknown
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given the complexity of biological systems and the broad range of biological activities exhibited by similar compounds .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimycobacterial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Hydroxy-6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one
properties
IUPAC Name |
4-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-11-7-12(18)16-10-4-2-1-3-8(10)9-5-6-15-13(11)14(9)16/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUDNKAMEIUZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=C(C4=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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